molecular formula C8H6BrClNNa2O5P B7955573 disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate;hydrate

disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate;hydrate

Cat. No.: B7955573
M. Wt: 388.45 g/mol
InChI Key: PSJXVLMWMGNPGY-UHFFFAOYSA-L
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Description

1,1’-Carbonyldiimidazole: is an organic compound with the molecular formula (C₃H₃N₂)₂CO . It is a white crystalline solid often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .

Industrial Production Methods: The industrial production of 1,1’-Carbonyldiimidazole follows a similar synthetic route, ensuring the reaction is carried out under strictly controlled anhydrous conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Carbonyldiimidazole undergoes various types of reactions, including:

    Hydrolysis: Reacts with water to form and .

    Amidation: Converts amines into amides.

    Carbamoylation: Converts amines into carbamates.

    Ureation: Converts amines into ureas.

    Esterification: Converts alcohols into esters.

Common Reagents and Conditions:

    Hydrolysis: Water.

    Amidation, Carbamoylation, Ureation: Amines.

    Esterification: Alcohols.

Major Products:

    Hydrolysis: Imidazole and carbon dioxide.

    Amidation: Amides.

    Carbamoylation: Carbamates.

    Ureation: Ureas.

    Esterification: Esters.

Scientific Research Applications

1,1’-Carbonyldiimidazole is widely used in scientific research due to its versatility:

Mechanism of Action

1,1’-Carbonyldiimidazole exerts its effects through the formation of reactive intermediates that facilitate the coupling of amino acids and other compounds. The molecular targets include carboxylic acids and amines , which react with 1,1’-Carbonyldiimidazole to form amides , carbamates , ureas , and esters .

Comparison with Similar Compounds

Uniqueness: 1,1’-Carbonyldiimidazole is unique due to its ability to facilitate peptide coupling without the need for highly reactive and hazardous reagents like phosgene. It is also more easily handled and avoids the use of thionyl chloride, which can cause side reactions .

Properties

IUPAC Name

disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2Na.H2O/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;;/h1-3,11H,(H2,12,13,14);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJXVLMWMGNPGY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClNNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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